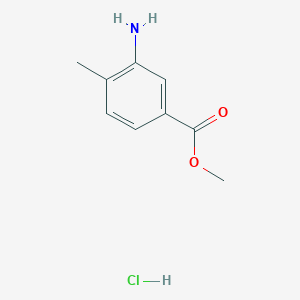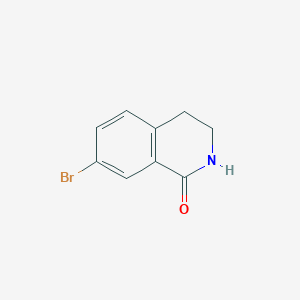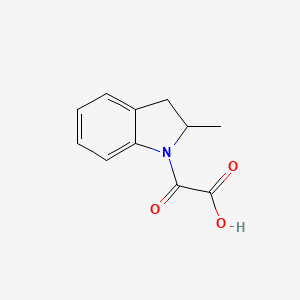
Acide (2-méthyl-2,3-dihydro-1H-indol-1-yl)(oxo)acétique
Vue d'ensemble
Description
“(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid” is a chemical compound with the CAS Number: 1018295-36-7. It has a molecular weight of 205.21 and its IUPAC name is the same as the common name . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for the compound is1S/C11H11NO3/c1-7-6-8-4-2-3-5-9(8)12(7)10(13)11(14)15/h2-5,7H,6H2,1H3,(H,14,15) . This indicates the presence of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
“(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid” is a solid at room temperature .Applications De Recherche Scientifique
Applications antivirales
Les dérivés de l'indole, y compris l'acide (2-méthyl-2,3-dihydro-1H-indol-1-yl)(oxo)acétique, ont montré des promesses en thérapie antivirale. Des composés contenant le noyau indole ont été rapportés pour présenter une activité inhibitrice contre le virus de la grippe A et d'autres virus . La flexibilité structurale de l'indole permet la synthèse de dérivés pouvant cibler une large gamme de virus à ARN et à ADN, ce qui les rend précieux dans le développement de nouveaux médicaments antiviraux.
Applications anti-inflammatoires
Le squelette indole est une caractéristique clé de nombreux agents anti-inflammatoires. Les dérivés de l'indole peuvent moduler la réponse inflammatoire, ce qui est crucial dans le traitement de maladies telles que l'arthrite et d'autres maladies inflammatoires chroniques. La partie acide oxoacétique du composé peut contribuer à cette activité en influençant les principales voies inflammatoires .
Applications anticancéreuses
Les dérivés de l'indole sont connus pour posséder des propriétés anticancéreuses. Ils peuvent agir sur diverses voies impliquées dans la prolifération, l'apoptose et la métastase des cellules cancéreuses. La présence du système cyclique indole dans l'this compound suggère une utilité potentielle dans le traitement du cancer, en particulier pour cibler des cellules ou des voies tumorales spécifiques .
Applications anti-VIH
La recherche a indiqué que certains dérivés de l'indole peuvent être efficaces contre le VIH-1. Des études de docking moléculaire de nouveaux dérivés indolyle ont montré un potentiel pour inhiber la réplication du virus VIH-1. Cela met en évidence le rôle des composés à base d'indole dans la recherche de nouveaux agents thérapeutiques contre le VIH .
Applications antioxydantes
Le noyau indole est associé à une activité antioxydante, qui est importante pour protéger les cellules du stress oxydatif. Cette propriété est bénéfique pour prévenir les maladies liées aux dommages oxydatifs, telles que les maladies neurodégénératives. Les mécanismes antioxydants spécifiques de l'this compound pourraient être explorés plus avant pour des applications thérapeutiques .
Applications antimicrobiennes
Les dérivés de l'indole se sont avérés présenter une activité antimicrobienne contre une variété d'agents pathogènes. Cela inclut les bactéries, les champignons et même certains parasites. La capacité à perturber les processus cellulaires microbiens fait des composés à base d'indole, comme l'this compound, des candidats au développement de nouveaux médicaments antimicrobiens .
Applications antidiabétiques
Certains dérivés de l'indole ont montré un potentiel dans la gestion du diabète en influençant les niveaux de glycémie et la sensibilité à l'insuline. La structure de base de l'indole peut interagir avec des cibles biologiques qui jouent un rôle dans le métabolisme du glucose, offrant une voie pour le développement de traitements antidiabétiques .
Applications antipaludiques
Les composés indoliques ont historiquement été utilisés dans le traitement du paludisme. Le système cyclique indole peut être modifié pour cibler le parasite du paludisme à différents stades de son cycle de vie. Cette adaptabilité fait des dérivés de l'indole, y compris l'this compound, des éléments précieux dans la lutte continue contre le paludisme .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Analyse Biochimique
Biochemical Properties
(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction with these enzymes can lead to the formation of reactive intermediates that may further participate in biochemical pathways . Additionally, (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid can bind to specific proteins, influencing their structure and function, thereby affecting cellular processes.
Cellular Effects
The effects of (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . Furthermore, (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, including alterations in energy production and oxidative stress levels.
Dosage Effects in Animal Models
The effects of (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival. At high doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can further participate in biochemical reactions . Additionally, (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters, facilitating its uptake into cells . Once inside the cells, (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The localization of (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid within specific subcellular compartments can affect its interactions with other biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7-6-8-4-2-3-5-9(8)12(7)10(13)11(14)15/h2-5,7H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGESGOYJOOYVIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649323 | |
| Record name | (2-Methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018295-36-7 | |
| Record name | (2-Methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


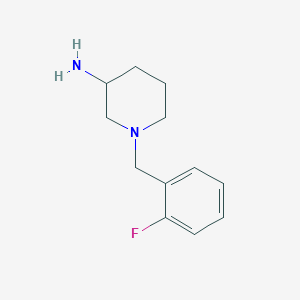
![3-chloro-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B1360939.png)
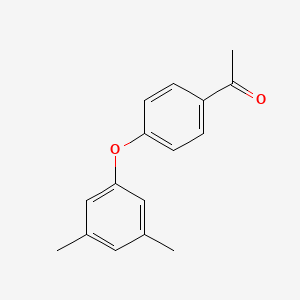

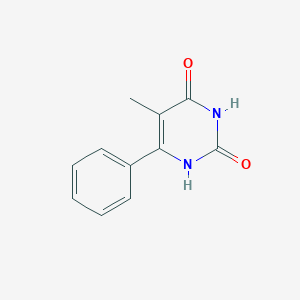





![1-(1-(2-(4-Chlorophenyl)-2-oxoethyl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1360952.png)

